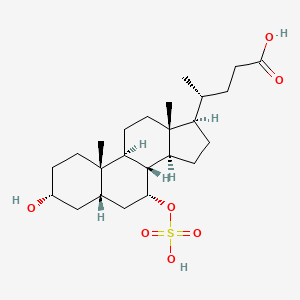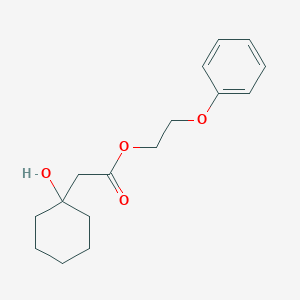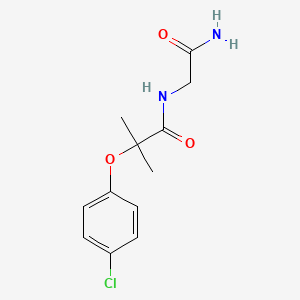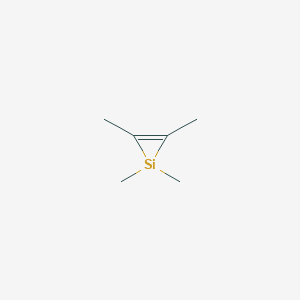
1,1,2,3-Tetramethyl-1H-silirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3-Tetramethyl-1H-silirene is a unique organosilicon compound characterized by its four methyl groups attached to a three-membered silicon-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3-Tetramethyl-1H-silirene typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method includes the reaction of a silicon halide with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using silicon tetrachloride and methylating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1,1,2,3-Tetramethyl-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups in this compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silirene derivatives depending on the substituent introduced.
科学的研究の応用
1,1,2,3-Tetramethyl-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its unique ring strain and reactivity.
Medicine: Investigated for its potential use in medical imaging and as a component in silicone-based medical devices.
Industry: Used in the production of high-performance materials, including silicone elastomers and resins.
作用機序
The mechanism of action of 1,1,2,3-Tetramethyl-1H-silirene involves its interaction with various molecular targets through its reactive silicon center. The compound can form stable complexes with metals and other elements, facilitating catalytic processes. The ring strain in the silirene ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
類似化合物との比較
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a silicon atom.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to a silicon atom and one functional group.
Silacyclopropane: A three-membered silicon-containing ring with different substituents.
Uniqueness: 1,1,2,3-Tetramethyl-1H-silirene is unique due to its specific arrangement of methyl groups and the presence of a highly strained three-membered ring. This structure imparts distinct reactivity and properties compared to other organosilicon compounds.
特性
CAS番号 |
60323-47-9 |
|---|---|
分子式 |
C6H12Si |
分子量 |
112.24 g/mol |
IUPAC名 |
1,1,2,3-tetramethylsilirene |
InChI |
InChI=1S/C6H12Si/c1-5-6(2)7(5,3)4/h1-4H3 |
InChIキー |
VWVTVZXPFIAYRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C([Si]1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




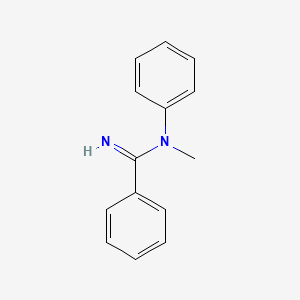
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
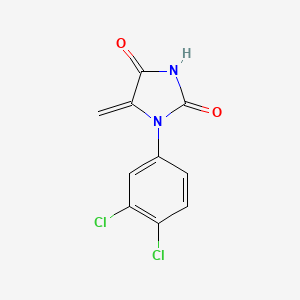
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
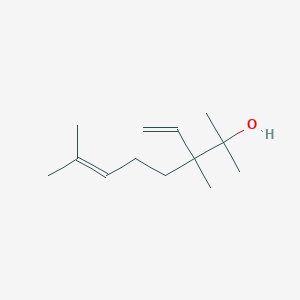
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
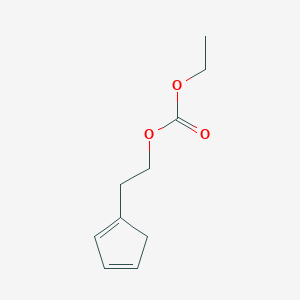

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
